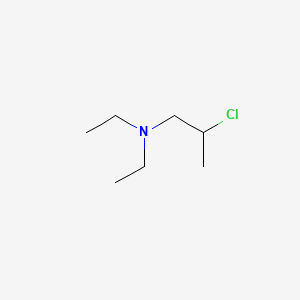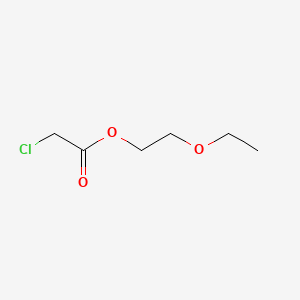
Isoleucine, ethyl ester, L-
Descripción general
Descripción
“Isoleucine, ethyl ester, L-” is a chemical compound with the molecular formula C8H17NO2 . It is also known as ethyl L-isoleucinate . The IUPAC Standard InChI is InChI=1S/C8H17NO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5,9H2,1-3H3/t6-,7-/m1/s1 .
Molecular Structure Analysis
The molecular weight of “Isoleucine, ethyl ester, L-” is 159.2261 . The IUPAC Standard InChIKey is ICPWNTVICOHCML-RNFRBKRXSA-N . The chemical structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving “Isoleucine, ethyl ester, L-” were not found in the search results, a study demonstrates a systematic investigation of the fragmentations of L-leucine, L-isoleucine, and L-allo-isoleucine . This study could provide insights into the chemical behavior of “Isoleucine, ethyl ester, L-”.Physical And Chemical Properties Analysis
The molecular formula of “Isoleucine, ethyl ester, L-” is C8H17NO2 . The molecular weight is 159.2261 . Unfortunately, specific physical and chemical properties such as density, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
1. Influence on Fruit Aroma Biosynthesis
- Research has shown that L-isoleucine can significantly influence the biosynthesis of aroma compounds in fruits. For instance, treating strawberries with L-isoleucine resulted in a substantial increase in various aroma compounds, particularly ethyl 2-methylbutanoate, a key contributor to strawberry aroma. This indicates L-isoleucine's potential role in enhancing fruit flavors through amino acid metabolism (Pérez et al., 2002).
2. Application in Peptide Synthesis
- L-Isoleucine has been utilized in the synthesis of complex peptides. Studies involving the synthesis of specific peptides like (N-carbobenzoxy-S-benzyl-L-cysteinyl)-L-tyrosyl-L-isoleucine have demonstrated the utility of L-isoleucine derivatives in creating intricate peptide structures (Iselin et al., 1955).
3. Involvement in pH-Responsive Polymers
- L-Isoleucine-based polymers have been explored for their pH-responsive behavior. The synthesis of amino acid-based chiral monomers, including those derived from L-isoleucine, has been investigated for their potential in drug delivery applications and the conjugation of biomolecules, demonstrating the versatility of L-isoleucine derivatives in material science (Bauri et al., 2013).
4. Catalytic Applications in Organic Reactions
- L-Isoleucine has been used as a catalyst in organic reactions. For instance, it has catalyzed cross-aldol reactions between cyclohexanone and aromatic aldehydes, providing products with high stereoselectivity. This reusable reaction setup highlights L-isoleucine's potential as an environmentally friendly and efficient catalyst (Fanjul-Mosteirín et al., 2016).
5. Role in Aroma Production During Fermentation
- L-Isoleucine plays a significant role in the production of aroma compounds during the fermentation process. Studies in the brewery industry have indicated that the addition of L-isoleucine can influence the generation of specific aroma compounds, affecting the overall profile of the fermented product (Procopio et al., 2015).
6. Electrostatic Characteristics in Industrial Applications
- L-Isoleucine powder has been studied for its electrostatic characteristics, important in industrial settings. The research focuses on its volume resistivity, charge-to-mass ratio, and minimum ignition energy, indicating its potential risks and applications in environments where electrostatic charge is a concern (Choi et al., 2019).
Safety And Hazards
According to the safety data sheet, it is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest "Isoleucine, ethyl ester, L-" . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water . After swallowing, it is advised to make the victim drink water and consult a doctor if feeling unwell .
Propiedades
IUPAC Name |
ethyl (2S,3S)-2-amino-3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5,9H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPWNTVICOHCML-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312238 | |
| Record name | L-Isoleucine, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoleucine, ethyl ester, L- | |
CAS RN |
921-74-4 | |
| Record name | L-Isoleucine, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucine, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-isoleucinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL L-ISOLEUCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53CC9PD66J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]-](/img/structure/B1604757.png)






![5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-enyl butyrate](/img/structure/B1604768.png)



![Glycine, N-[(butylamino)carbonyl]-](/img/structure/B1604776.png)